molecular formula C22H24ClN3O2S B2700118 N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351587-81-9

N-(2-(4-(1-naphthoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2700118
CAS No.: 1351587-81-9
M. Wt: 429.96
InChI Key: PPYXESXOYBJNAV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide . These types of compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of similar compounds involves designing and creating a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . All the synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed through docking studies . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds were not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed through ADME properties . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .

Scientific Research Applications

Molecular Interactions and Binding Analyses

One study focused on the molecular interaction of a cannabinoid receptor antagonist, highlighting the use of molecular orbital methods for conformational analysis and the development of unified pharmacophore models for cannabinoid receptor ligands. This research is indicative of applications in drug design and the study of receptor-ligand interactions, providing a basis for understanding how structurally complex molecules can interact with biological targets (Shim et al., 2002).

Synthesis and Biological Activities

Another area of research involves the synthesis of novel compounds and their evaluation as anti-inflammatory and analgesic agents. For example, novel heterocyclic compounds derived from visnaginone and khellinone were studied for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This demonstrates the potential of complex molecules in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antilipase Activities

Research on the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their antimicrobial, antilipase, and antiurease activities. Such studies are crucial for the discovery of new antibiotics and compounds with specific enzyme inhibitory actions, showcasing the utility of complex molecules in addressing resistance and finding novel bioactive agents (Başoğlu et al., 2013).

Catalysis and Synthesis

The use of specific molecules as catalysts in chemical reactions, such as the hydrosilylation of N-aryl imines, highlights their importance in synthetic chemistry and material science. Studies in this area contribute to the development of new catalytic methods and the synthesis of complex organic molecules with high enantioselectivity and yield (Wang et al., 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards of similar compounds were evaluated through cytotoxicity tests on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions for similar compounds involve further development based on the molecular interactions of the derivatized conjugates in docking studies .

Properties

IUPAC Name

N-[2-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S.ClH/c26-21(18-8-15-28-16-18)23-9-10-24-11-13-25(14-12-24)22(27)20-7-3-5-17-4-1-2-6-19(17)20;/h1-8,15-16H,9-14H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYXESXOYBJNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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